N,N-Dibutylcyclohexylamine Shows Distinct Microfilaricidal Profile Versus In-Class Secondary Amine
In a structure-activity study of secondary and tertiary amines as antifilarial agents, N,N-dibutylcyclohexylamine elicited a 93% microfilaricidal response in vivo against Acanthocheilonema viteae in Mastomys coucha. In contrast, a closely related secondary amine, N-hexylcyclohexylamine, demonstrated 100% macrofilaricidal activity under comparable conditions [1]. This differentiation highlights how minor N-substitution variations produce a functional switch between targeting adult worms (macrofilariae) versus larval microfilariae, a critical distinction for drug design.
| Evidence Dimension | In vivo antifilarial activity profile in rodent model |
|---|---|
| Target Compound Data | 93% microfilaricidal response |
| Comparator Or Baseline | N-hexylcyclohexylamine: 100% macrofilaricidal activity |
| Quantified Difference | Activity type shifts from macrofilaricidal (comparator, 100%) to microfilaricidal (target, 93%) |
| Conditions | Oral administration against Acanthocheilonema viteae in Mastomys coucha (Praomys coucha) |
Why This Matters
This demonstrates that the target compound cannot be substituted by N-hexylcyclohexylamine if the research objective requires selective microfilaricidal rather than macrofilaricidal activity.
- [1] Srivastava, S.K.; Chauhan, P.M.; Bhaduri, A.P.; Murthy, P.K.; Chatterjee, R.K. Secondary amines as new pharmacophores for macrofilaricidal drug design. Bioorganic & Medicinal Chemistry Letters 10(4): 313-314, 2000. View Source
